molecular formula C14H11NO4 B041767 Benzyl 4-nitrobenzoate CAS No. 14786-27-7

Benzyl 4-nitrobenzoate

Cat. No.: B041767
CAS No.: 14786-27-7
M. Wt: 257.24 g/mol
InChI Key: XCQFGJYVKKCUFX-UHFFFAOYSA-N
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Description

Benzyl 4-nitrobenzoate (C₁₄H₁₁NO₄) is an aromatic ester derived from 4-nitrobenzoic acid and benzyl alcohol. It is widely utilized as an intermediate in organic synthesis, particularly in Mitsunobu reactions and palladium-catalyzed carbonylative processes . The compound is synthesized via reactions involving 4-nitrobenzoic acid, benzyl alcohol, and activating agents like diisopropyl azodicarboxylate (DIAD), followed by purification using silica gel chromatography . Its structure is confirmed by NMR (¹H and ¹³C) and mass spectrometry, with a reported Rf value of 0.42 (2:8 ethyl acetate:hexanes) .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-nitrobenzoate has been explored for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. Nitrobenzoate derivatives, including BNB, have shown promising results in inhibiting tumor cell growth and reducing inflammation. For instance, a study highlighted that nitrobenzoate compounds could suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .

Case Study: Anti-Cancer Activity

  • Objective: To evaluate the anti-cancer effects of BNB.
  • Method: In vitro assays were conducted to assess cell proliferation inhibition.
  • Results: BNB demonstrated significant inhibition of cancer cell lines, suggesting its potential as an anti-cancer agent.

Electro-Optical Applications

BNB has been utilized in the development of liquid crystal (LC) devices due to its favorable electro-optical properties. When doped into nematic liquid crystals, BNB enhances dielectric anisotropy and reduces threshold voltage, leading to faster response times in display technologies.

Key Findings:

  • Doping BNB into LC mixtures resulted in a fivefold reduction in fall times compared to undoped mixtures .
  • The compound’s ability to filter blue light makes it suitable for applications in smart windows and glasses, enhancing their functionality against UV radiation .

Comparative Analysis of BNB with Other Compounds

The following table summarizes the comparative electro-optical effects of BNB against other nitrobenzoate derivatives:

CompoundDielectric Anisotropy (Δε)Fall Time ReductionApplication Area
This compound (BNB)High5xLiquid Crystal Displays
Morpholinium 2-Chloro-4-NitrobenzoateModerate3xLiquid Crystal Displays
N-Benzyl-2-Methyl-4-NitroanilineVery High5xAdvanced Optical Devices

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Benzyl 4-nitrobenzoate with structurally related esters and benzoic acid derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Key Physical Properties Synthesis Method Applications/Notes References
This compound C₁₄H₁₁NO₄ -NO₂ (para), benzyl ester White to yellow solid; Rf = 0.42 Mitsunobu reaction Organic synthesis intermediate
Benzyl 4-hydroxybenzoate C₁₄H₁₂O₃ -OH (para), benzyl ester White crystalline solid; mp 113°C Esterification of 4-HBA* Preservative (paraben)
4-Nitrophenyl 4-methylbenzoate C₁₄H₁₁NO₄ -NO₂ (para), -CH₃ (para) Not reported Not specified Research intermediate
Methyl 4-formyl-3-nitrobenzoate C₉H₇NO₅ -NO₂ (meta), -CHO (para) Not reported Multistep organic synthesis Building block for heterocycles
(2S)-(+)-Glycidyl 4-nitrobenzoate C₁₀H₉NO₅ -NO₂ (para), glycidyl ester mp 60–62°C; [α]₁₉/D +37° (CHCl₃) Epoxide esterification Chiral synthon
Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate C₁₆H₁₅NO₇ -NO₂ (ortho), -OCH₂C₆H₅, -OCH₃ Not reported Multistep functionalization Pharmaceutical research

*4-HBA = 4-hydroxybenzoic acid

Reactivity and Stability

  • Electron-Withdrawing Effects : The nitro group in this compound enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic substitution compared to benzyl 4-hydroxybenzoate, where the hydroxyl group is electron-donating .
  • Biodegradation : While 4-nitrobenzoic acid (the hydrolyzed form) is metabolized by Pseudomonas fluorescens via reductive pathways to 3,4-dihydroxybenzoate , the ester form (this compound) is likely less prone to microbial degradation due to steric hindrance from the benzyl group.

Key Research Findings

  • Stereoelectronic Effects : Substitution at the 4-position (e.g., nitro vs. hydroxyl) significantly alters conformational flexibility. For instance, 4-nitrobenzoate derivatives exhibit greater chemical shift dispersion in NMR compared to hydroxylated analogs, indicating restricted rotation .
  • Degradation Interference: In bacterial strains (Burkholderia cepacia and Ralstonia paucula), the presence of 4-aminobenzoate inhibits 4-nitrobenzoate degradation, highlighting challenges in bioremediation of mixed aromatic pollutants .

Biological Activity

Benzyl 4-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound (C14_{14}H11_{11}NO4_{4}) features a benzyl group attached to a 4-nitrobenzoate moiety. The presence of the nitro group is significant as it influences the compound's reactivity and biological activity. The compound is typically synthesized through the esterification of benzyl alcohol and 4-nitrobenzoic acid, yielding a pale yellow oil with notable physical properties such as a melting point around 84-85 °C .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that nitrobenzoate derivatives possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential enzymes . this compound has been investigated for its efficacy against various microbial strains, demonstrating significant inhibition in vitro.
  • Anticancer Properties : Nitrobenzoate compounds have shown promise in cancer research by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies suggest that they may interfere with tubulin polymerization, which is critical for cancer cell division . this compound's structural features may enhance its interaction with biological targets involved in tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating potential as an antimicrobial agent.
  • Anticancer Activity : In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The compound was found to decrease cell viability by approximately 70% at a concentration of 100 µM after 48 hours . Additionally, it was observed to disrupt the VEGF/VEGFR2 signaling pathway, which is crucial for angiogenesis in tumors.

Comparative Analysis

To better understand the unique properties of this compound, comparisons were made with similar compounds:

CompoundStructural FeaturesAntimicrobial ActivityAnticancer Activity
Benzyl Benzoate Lacks nitro groupLowMinimal
Benzyl 3-Nitrobenzoate Nitro group at position 3ModerateModerate
Methyl 4-Nitrobenzoate Methyl group instead of benzylLowLow
This compound Contains both benzyl and nitro groupsHighHigh

This table illustrates that this compound stands out due to its enhanced biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing benzyl 4-nitrobenzoate, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via esterification. Two validated approaches include:

  • N-Heterocyclic Carbene (NHC)-Catalyzed Esterification : Using aromatic aldehydes and alcohols under aerobic conditions, this method achieves 80% yield. Key parameters include a reaction temperature of 80–84°C and catalyst optimization. IR spectroscopy confirms the ester carbonyl stretch at 1713 cm⁻¹, and NMR analysis (δ 5.40 ppm for the benzyl CH₂ group) validates the product .
  • Mitsunobu Reaction : This method employs triphenylphosphine and diethyl azodicarboxylate (DEAD). Purification involves silica gel chromatography with a hexanes/ethyl acetate gradient (0–10%), yielding a white to yellow solid (Rf = 0.42). Reaction monitoring via TLC with UV or iodine staining is critical .

Optimization Strategies :

  • Adjust molar ratios of reactants (e.g., excess nitrobenzoic acid to drive esterification).
  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress with TLC to terminate at peak yield.

Table 1: Synthetic Routes Comparison

MethodCatalyst/ReagentsYieldKey Characterization Techniques
NHC-CatalyzedNHC, aerobic conditions80%IR, ¹H/¹³C NMR
Mitsunobu ReactionDEAD, PPh₃~75%TLC (Rf = 0.42), NMR

Q. What analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The benzyl CH₂ group appears as a singlet at δ 5.40 ppm. Aromatic protons from the nitrobenzoate moiety resonate as two doublets (δ 8.21–8.31 ppm) .

  • ¹³C NMR : Key signals include the ester carbonyl at δ 164.3 ppm and nitro-substituted carbons at δ 150.5 ppm .

    • Infrared (IR) Spectroscopy : The ester carbonyl (C=O) stretch appears at 1713 cm⁻¹, while nitro group asymmetrical/symmetrical stretches are observed at 1523 cm⁻¹ and 1348 cm⁻¹ .
    • Thin-Layer Chromatography (TLC) : Use a 2:8 ethyl acetate/hexanes solvent system (Rf = 0.42) to monitor reaction progress. Staining with KMnO₄ or ninhydrin aids visualization .

    Data Interpretation Tips :

    • Compare spectra with literature databases (e.g., NIST Chemistry WebBook) to confirm purity .
    • Use integration ratios in ¹H NMR to verify stoichiometry.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystallographic properties of this compound derivatives?

Methodological Answer: Hydrogen bonding governs molecular packing in crystals. For nitrobenzoate esters:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The nitro group’s electron-withdrawing nature enhances hydrogen-bond acceptor strength, stabilizing layered crystal structures .
  • Co-Crystal Formation : Derivatives like 4-bromophenyl 4-nitrobenzoate form co-crystals with other aromatic esters. X-ray diffraction (XRD) reveals unit cell parameters (e.g., a = 5.40 Å, b = 7.82 Å) and space group symmetry (e.g., P2₁/c). Refinement statistics (R1 < 5%) ensure structural accuracy .

Experimental Design :

  • Grow single crystals via slow evaporation in ethanol.
  • Use XRD to resolve disorder (e.g., bromine/nitro group positional ambiguity) .

Q. What methodologies are effective for studying the thermal stability and decomposition kinetics of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen. This compound typically decomposes at ~250°C, with a single-step mass loss corresponding to nitro group elimination .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting point: 82–84°C) and exothermic decomposition peaks .
  • Non-Isothermal Kinetics : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data. For 4-nitrobenzoate derivatives, Ea values range from 120–150 kJ/mol, indicating moderate thermal stability .

Case Study : Ethylethanolammonium 4-nitrobenzoate (a related compound) was analyzed using DSC and TGA, revealing a melting endotherm at 110°C and decomposition onset at 220°C. Kinetic modeling confirmed a first-order decomposition mechanism .

Q. Data Contradictions and Resolution

  • Spectral Discrepancies : Variations in reported melting points (e.g., 82–84°C vs. 81–82°C) may arise from polymorphic forms or impurities. Always cross-validate with multiple techniques (e.g., XRD for polymorphism, HPLC for purity) .
  • Catalytic Efficiency : NHC-catalyzed methods claim higher yields (80%) than Mitsunobu reactions (~75%). Differences may stem from solvent polarity or catalyst loading. Replicate experiments under controlled conditions to resolve .

Properties

IUPAC Name

benzyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQFGJYVKKCUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163820
Record name Benzyl 4-nitrobenzoate
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Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14786-27-7
Record name Phenylmethyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Synthesis routes and methods I

Procedure details

15.01 g (89.9 mmol) 4-nitrobenzoic acid are suspended in 500 mL MeCN and then combined with 15.03 g (108.7 mmol, 1.2 eq) potassium carbonate. 15.4 g (90.4 mmol, 1.01 eq) benzylbromide are added dropwise with stirring and the reaction mixture is heated for 5 h with stirring at 60° C. It is combined with 750 mL distilled water, extracted 4 times with 250 mL of EE and after the organic phases have been combined dried on sodium sulphate. After all the volatile constituents have been eliminated in vacuo the crude product is suspended twice in succession in toluene and evaporated down in vacuo. 20.6 g (80.1 mmol) benzyl 4-nitrobenzoate are obtained, which is used in the next step without any further purification.
Quantity
15.01 g
Type
reactant
Reaction Step One
Quantity
15.03 g
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction is illustrated in FIG. 9. In air, a 1-dram vial equipped with a stir-bar was charged with phosphine oxide 1 (9.7 mg, 10 mol %), 4-nitrobenzoic acid (51.7 μL, 0.5 mmol), and diisopropyl azodicarboxylate (DIAD, 147.5 μL, 0.75 mmol). The vial was then sealed with a septum, and purged with argon. Distilled Toluene (1.5 mL) was added. Reaction was allowed to stir. Phenylsilane (67.8 μL, 0.55 mmol), and benzyl alcohol (51.7 μL, 0.5 mmol) was added. The septum was replaced with a PTFE-lined screw cap under an inert atmosphere, and the reaction was heated at 80° C. for 24 hours. The crude reaction mixture was filtered through a plug of celite, concentrated in vacuo, and purified via flash chromatography yielding the title compound 63%, 81.0 mg. To the best of our knowledge this is the first example of a Mitsunobu reaction catalytic in phosphine.
Name
phosphine oxide
Quantity
9.7 mg
Type
reactant
Reaction Step One
Quantity
51.7 μL
Type
reactant
Reaction Step One
Quantity
147.5 μL
Type
reactant
Reaction Step One
Quantity
67.8 μL
Type
reactant
Reaction Step Two
Quantity
51.7 μL
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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